![molecular formula C48H60O12 B13732333 3,6,9,12,15,18,32,35,38,41,44,47-Dodecaoxaheptacyclo[28.28.1.120,49.02,55.019,24.026,31.048,53]hexaconta-1(58),2(55),19,21,23,26,28,30,48(53),49,51,56-dodecaene](/img/structure/B13732333.png)
3,6,9,12,15,18,32,35,38,41,44,47-Dodecaoxaheptacyclo[28.28.1.120,49.02,55.019,24.026,31.048,53]hexaconta-1(58),2(55),19,21,23,26,28,30,48(53),49,51,56-dodecaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,9,12,15,18,32,35,38,41,44,47-Dodecaoxaheptacyclo[28.28.1.120,49.02,55.019,24.026,31.048,53]hexaconta-1(58),2(55),19,21,23,26,28,30,48(53),49,51,56-dodecaene is a highly complex organic compound. Compounds of this nature often exhibit unique structural properties due to their intricate arrangements of atoms and bonds. These compounds can have significant applications in various fields, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, each requiring precise control of reaction conditions. Common methods might include:
Stepwise Synthesis: Building the compound in stages, starting with simpler molecules and gradually adding more complex groups.
Catalysis: Using catalysts to facilitate specific reactions, such as cyclization or oxidation.
Purification: Employing techniques like chromatography to isolate the desired product at each stage.
Industrial Production Methods
Industrial production of complex organic compounds often involves scaling up laboratory methods. This can include:
Batch Processing: Producing the compound in large batches, with careful monitoring of reaction conditions.
Continuous Flow Synthesis: Using a continuous flow reactor to produce the compound more efficiently and consistently.
Chemical Reactions Analysis
Types of Reactions
Compounds like this can undergo various types of chemical reactions, including:
Oxidation: Adding oxygen or removing hydrogen to form new functional groups.
Reduction: Adding hydrogen or removing oxygen to alter the compound’s structure.
Substitution: Replacing one functional group with another.
Common Reagents and Conditions
Typical reagents and conditions might include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Including palladium on carbon or platinum.
Major Products Formed
The products formed from these reactions depend on the specific conditions and reagents used. They can include various derivatives of the original compound, each with unique properties.
Scientific Research Applications
Chemistry
In chemistry, such compounds can be used as:
Building Blocks: For synthesizing more complex molecules.
Catalysts: In various chemical reactions.
Biology
In biology, these compounds might serve as:
Probes: For studying biological processes.
Drugs: With potential therapeutic applications.
Medicine
In medicine, they could be used as:
Diagnostic Agents: For imaging or detecting diseases.
Therapeutics: For treating specific conditions.
Industry
In industry, applications might include:
Materials Science: Developing new materials with unique properties.
Electronics: Creating components for electronic devices.
Mechanism of Action
The mechanism by which such compounds exert their effects often involves:
Molecular Targets: Binding to specific proteins or nucleic acids.
Pathways: Modulating biochemical pathways to achieve the desired effect.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other complex organic molecules with multiple functional groups and rings. Examples could be:
Polycyclic Aromatic Hydrocarbons: Such as naphthalene or anthracene.
Crown Ethers: Like 18-crown-6 or dibenzo-18-crown-6.
Uniqueness
The uniqueness of 3,6,9,12,15,18,32,35,38,41,44,47-Dodecaoxaheptacyclo[28281120,4902,55019,24026,31048,53]hexaconta-1(58),2(55),19,21,23,26,28,30,48(53),49,51,56-dodecaene lies in its specific arrangement of atoms and the resulting properties
Properties
Molecular Formula |
C48H60O12 |
|---|---|
Molecular Weight |
829.0 g/mol |
IUPAC Name |
3,6,9,12,15,18,32,35,38,41,44,47-dodecaoxaheptacyclo[28.28.1.120,49.02,55.019,24.026,31.048,53]hexaconta-1(58),2(55),19,21,23,26,28,30,48(53),49,51,56-dodecaene |
InChI |
InChI=1S/C48H60O12/c1-5-37-33-39-7-2-9-41-35-43-11-4-12-44-36-42-10-3-8-40(47(42)59-31-27-55-23-19-51-16-15-50-18-22-54-26-30-58-46(39)41)34-38(6-1)45(37)57-29-25-53-21-17-49-13-14-52-20-24-56-28-32-60-48(43)44/h1-12H,13-36H2 |
InChI Key |
SDSAPCZEAVCSPS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOCCOC2=C3CC4=CC=CC5=C4OCCOCCOCCOCCOCCOC6=C(CC7=CC=CC(=C7OCCOCCO1)C5)C=CC=C6CC2=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


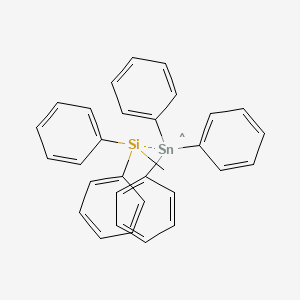


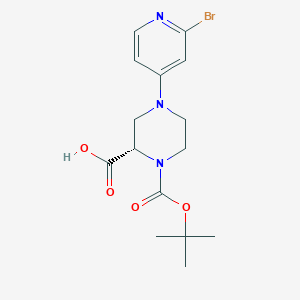
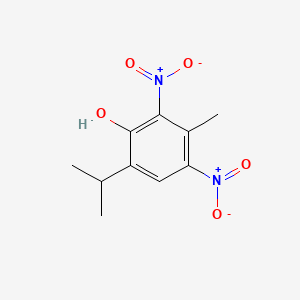
![2-piperidin-1-yl-7-(trifluoromethyl)-4H-[1,3]thiazolo[4,5-b]pyridin-5-one](/img/structure/B13732278.png)

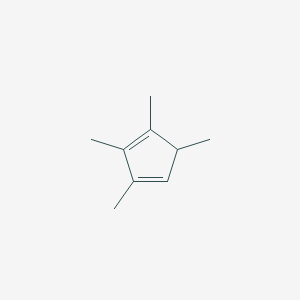
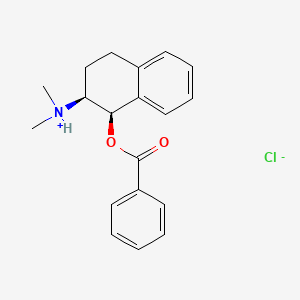
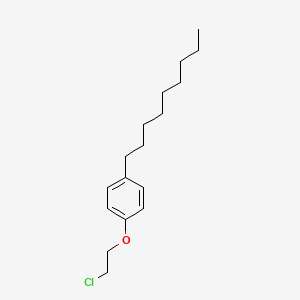

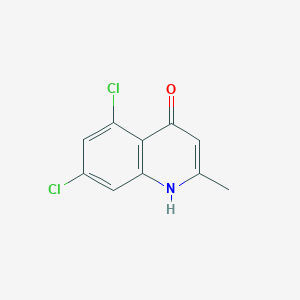
![Acetamide, N-[5-(acetyloxy)-1-naphthalenyl]-](/img/structure/B13732327.png)
![8-Chloro-10-[3-(dimethylamino)propyl]-2-methoxy-10h-phenothiazin-1-ol](/img/structure/B13732330.png)
